

# 4-(5-Chlorothiophen-2-yl)benzaldehyde CAS number and structure

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## Compound of Interest

Compound Name: 4-(5-Chlorothiophen-2-yl)benzaldehyde

CAS No.: 323587-60-6

Cat. No.: B8773819

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## Introduction: The Significance of Bi-aryl Thiophene Scaffolds

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among these, structures incorporating a thiophene ring are of paramount importance due to their isosteric relationship with benzene rings and their ability to engage in a wide range of biological interactions. The specific subclass of 2-arylthiophenes, which couple a thiophene ring to an aromatic system, is a privileged scaffold found in numerous biologically active molecules.

**4-(5-Chlorothiophen-2-yl)benzaldehyde** (Figure 1) emerges as a particularly valuable synthetic intermediate. It combines three key reactive features:

- **A Terminal Aldehyde:** This functional group is a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the straightforward introduction of diverse functionalities.
- **A Substituted Bi-aryl Core:** The 4-substituted benzaldehyde connected to a thiophene ring creates a rigid, well-defined molecular backbone ideal for probing receptor binding pockets.
- **A Chloro-substituent:** The chlorine atom on the thiophene ring not only influences the electronic properties of the molecule but also serves as a potential site for further

functionalization through cross-coupling reactions.

This guide will elucidate the synthesis, properties, and applications of this compound, providing a technical foundation for its use in advanced chemical research.

## Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research.

| Property             | Value                                     |
|----------------------|---|
| IUPAC Name           | 4-(5-Chlorothiophen-2-yl)benzaldehyde     |
| CAS Number           | 136548-69-3                               |
| Molecular Formula    | C <sub>11</sub> H <sub>7</sub> ClOS       |
| Molecular Weight     | 222.69 g/mol                              |
| Appearance           | Light yellow to yellow crystalline powder |
| Melting Point        | 113 - 122 °C[1]                           |
| Boiling Point        | 213 - 214 °C[1]                           |
| LogP (Octanol/Water) | 2.34 (at 25 °C)[1]                        |
| SMILES               | <chem>O=Cc1ccc(cc1)c2ccc(Cl)s2</chem>     |
| InChI Key            | YQDPJGJHMQCTSE-UHFFFAOYSA-N               |

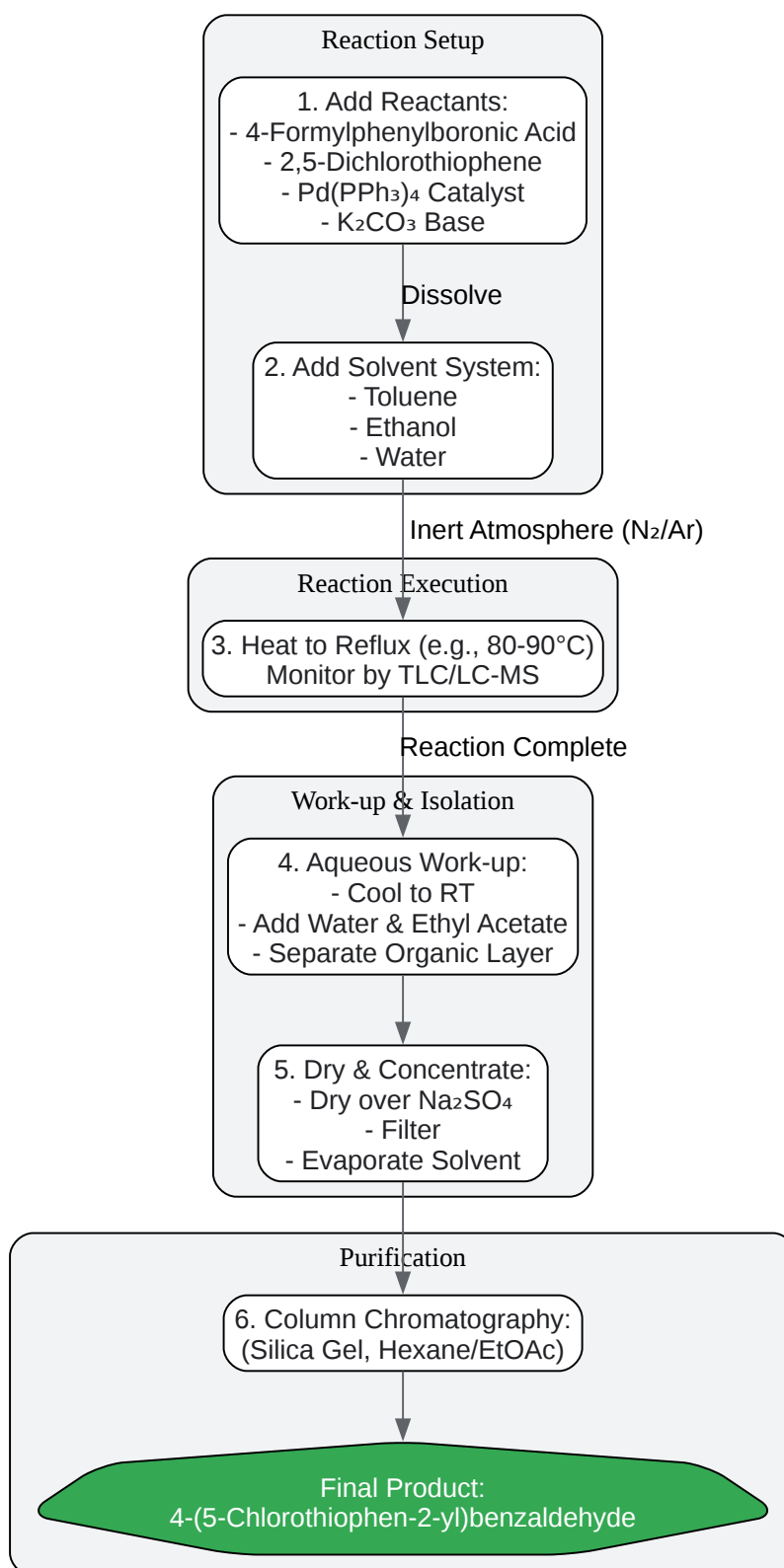
## Synthesis and Mechanistic Insights

The most prevalent and efficient method for constructing the C-C bond between the thiophene and benzene rings in **4-(5-chlorothiophen-2-yl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical development for its high functional group tolerance, mild reaction conditions, and generally high yields.

## Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-formylphenylboronic acid with 2,5-dichlorothiophene. The choice of these starting materials is strategic: they are commercially available and the regioselectivity of the coupling is well-controlled, favoring reaction at the more activated C2 position of the thiophene.

Experimental Workflow Diagram:



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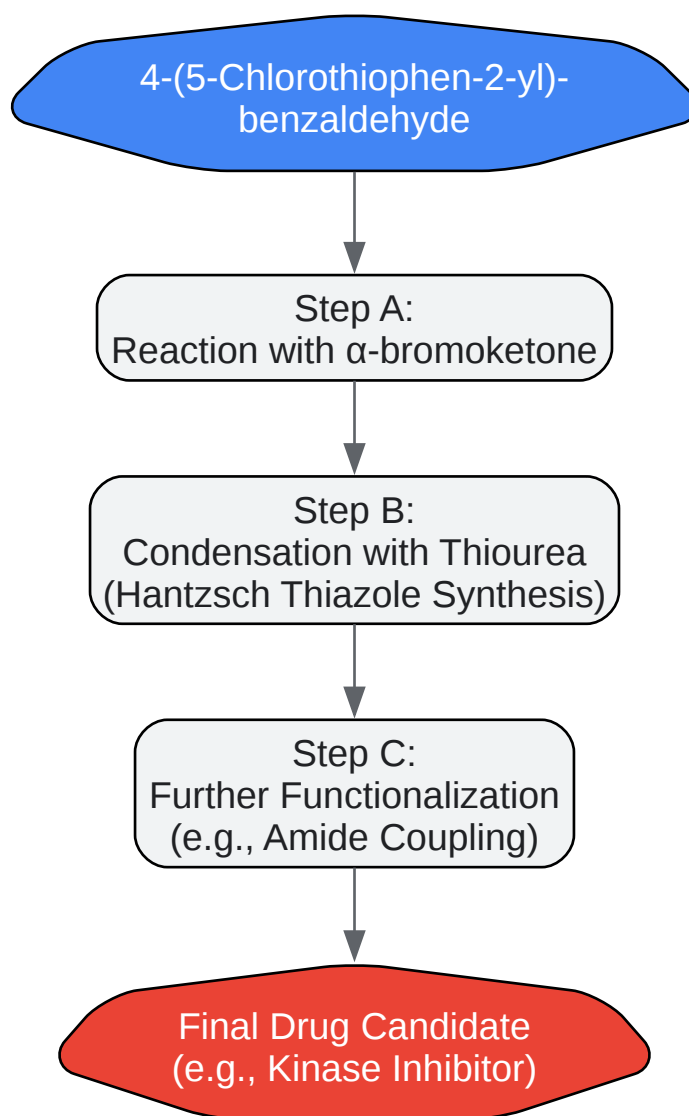
Caption: Workflow for Suzuki-Miyaura Synthesis.

### Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-formylphenylboronic acid (1.0 eq), 2,5-dichlorothiophene (1.2 eq), and potassium carbonate ( $K_2CO_3$ , 3.0 eq).
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0) [ $Pd(PPh_3)_4$ ] (0.03 eq). The use of a pre-catalyst like  $Pd(PPh_3)_4$  is crucial as it generates the active Pd(0) species in situ.
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio). Degassing is critical to prevent the oxidation of the Pd(0) catalyst.
- **Reaction:** Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).
- **Work-up:** Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure **4-(5-chlorothiophen-2-yl)benzaldehyde**.

## Mechanistic Rationale

The catalytic cycle of the Suzuki reaction provides a clear example of causality in experimental design.



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Caption: Role as a Building Block in Drug Synthesis.

This synthetic pathway leverages the aldehyde to build increasingly complex molecules. For example, derivatives of 4-(thiophen-2-yl)thiazol-2-amine have been investigated as potential anti-inflammatory agents by targeting COX/LOX pathways. [2]The chloro-substituent on the thiophene ring in the title compound offers an additional vector for modification to optimize potency and pharmacokinetic properties.

## Precursor for Anti-inflammatory Agents

The development of novel anti-inflammatory drugs is a significant area of research. [2]Molecules containing thiazole and thiophene rings have shown promise. [2]The title aldehyde serves as a key starting material for multi-step syntheses of compounds designed to inhibit inflammatory pathways. [2]

## Safety, Handling, and Storage

As a research chemical, **4-(5-chlorothiophen-2-yl)benzaldehyde** requires careful handling in a laboratory setting.

Hazard Summary:

- Oral Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4). [1]\* Skin Irritation: Causes skin irritation (Category 2). [1]\* Eye Irritation: Causes serious eye irritation (Category 2A). [1]\* Sensitization: May cause an allergic skin reaction (Category 1). [1]\* Aquatic Hazard: Toxic to aquatic life with long-lasting effects (Category 2). [1] Recommended Handling Procedures:
  - Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. [1]\* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust. [1]\* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [1]\* Spill Response: In case of a spill, collect the material dry, avoiding dust formation, and place it in a suitable container for disposal. [1] Storage:
    - Store in a cool, dry, and well-ventilated place.
    - Keep the container tightly closed to prevent moisture ingress.
    - Store away from incompatible materials such as strong oxidizing agents.

## Conclusion

**4-(5-Chlorothiophen-2-yl)benzaldehyde** is a high-value chemical intermediate with significant potential for the synthesis of complex organic molecules. Its well-defined structure and versatile aldehyde functional group make it an ideal starting point for constructing novel compounds for drug discovery, particularly in the areas of oncology and inflammation. The robust and scalable

Suzuki-Miyaura coupling provides a reliable method for its synthesis. By understanding its properties, synthetic routes, and safety profile, researchers can effectively incorporate this building block into their research and development programs to accelerate the discovery of new chemical entities.

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